molecular formula C9H9F3N2O2 B8443413 2,4,6-Trifluorobenzimidamide acetate

2,4,6-Trifluorobenzimidamide acetate

Cat. No.: B8443413
M. Wt: 234.17 g/mol
InChI Key: TWYOGGULUGWQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-Trifluorobenzimidamide acetate is a chemical compound with the molecular formula C₂H₄O₂·C₇H₅F₃N₂. It is known for its unique trifluoromethyl group, which plays a significant role in pharmaceuticals, agrochemicals, and materials science . The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2,4,6-Trifluorobenzimidamide acetate typically involves multiple steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Trifluorobenzimidamide acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents such as halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.

Mechanism of Action

The mechanism of action of 2,4,6-Trifluorobenzimidamide acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to enzymes and receptors, leading to various biological effects. The compound’s ability to inhibit specific enzymes and modulate signaling pathways is under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of trifluoromethyl and amide groups, which confer distinct chemical and biological properties. Its stability and reactivity make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H9F3N2O2

Molecular Weight

234.17 g/mol

IUPAC Name

acetic acid;2,4,6-trifluorobenzenecarboximidamide

InChI

InChI=1S/C7H5F3N2.C2H4O2/c8-3-1-4(9)6(7(11)12)5(10)2-3;1-2(3)4/h1-2H,(H3,11,12);1H3,(H,3,4)

InChI Key

TWYOGGULUGWQDJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.C1=C(C=C(C(=C1F)C(=N)N)F)F

Origin of Product

United States

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